Docusate aluminum

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

CAS No. |

15968-85-1 |

|---|---|

Molecular Formula |

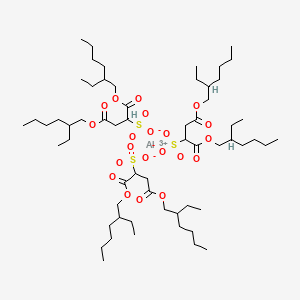

C60H111AlO21S3 |

Molecular Weight |

1291.7 g/mol |

IUPAC Name |

aluminum;1,4-bis(2-ethylhexoxy)-1,4-dioxobutane-2-sulfonate |

InChI |

InChI=1S/3C20H38O7S.Al/c3*1-5-9-11-16(7-3)14-26-19(21)13-18(28(23,24)25)20(22)27-15-17(8-4)12-10-6-2;/h3*16-18H,5-15H2,1-4H3,(H,23,24,25);/q;;;+3/p-3 |

InChI Key |

XHHAPTGXORWTEA-UHFFFAOYSA-K |

Canonical SMILES |

CCCCC(CC)COC(=O)CC(C(=O)OCC(CC)CCCC)S(=O)(=O)[O-].CCCCC(CC)COC(=O)CC(C(=O)OCC(CC)CCCC)S(=O)(=O)[O-].CCCCC(CC)COC(=O)CC(C(=O)OCC(CC)CCCC)S(=O)(=O)[O-].[Al+3] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Aluminum Hydroxide Dioctyl Sulfosuccinate Complex

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of the aluminum hydroxide dioctyl sulfosuccinate complex, a compound noted for its therapeutic applications. The following sections detail the experimental protocol for its preparation, present key quantitative data in a structured format, and illustrate the synthesis workflow through a clear diagram.

Experimental Protocol

The synthesis of the aluminum hydroxide dioctyl sulfosuccinate complex involves the reaction of dioctyl sulfosuccinic acid or its salt with aluminum hydroxide in a suitable solvent system. The following protocol is based on established methodologies[1].

Materials:

-

Dioctyl sulfosuccinic acid or a salt thereof (e.g., sodium dioctyl sulfosuccinate)

-

Aluminum hydroxide gel

-

Sodium hydroxide solution (e.g., 2.6 N aqueous solution or 1 N aqueous solution)

-

Ethanol

-

Chloroform

-

Water

Procedure:

-

Preparation of Dioctyl Sulfosuccinic Acid Solution:

-

If starting from a salt of dioctyl sulfosuccinic acid, an aqueous solution is prepared. For instance, a solution can be made by dissolving the salt in a 1:1 aqueous ethanol mixture[1].

-

-

Reaction with Aluminum Hydroxide:

-

An aqueous slurry of aluminum hydroxide gel is prepared[1].

-

The dioctyl sulfosuccinic acid solution and the aluminum hydroxide slurry are simultaneously fed at an equimolar rate into a mixing vessel[1]. The molecular ratio of aluminum hydroxide to dioctyl sulfosuccinate can range from approximately 1:1 to 3:1[1].

-

The contents of the vessel are continuously mixed.

-

-

pH Adjustment and Precipitation:

-

Collection and Washing:

-

Purification:

Data Presentation

The following table summarizes the key quantitative data for the synthesized aluminum hydroxide dioctyl sulfosuccinate complex as described in the literature[1].

| Parameter | Value |

| Reaction Conditions | |

| pH Range | 3.2 - 4.5[1] |

| Optimal pH | ~4.0[1] |

| Molecular Ratio (Al(OH)₃ : Dioctyl Sulfosuccinate) | 1:1 to 3:1[1] |

| Product Analysis | |

| Aluminum (Al) Content | 4.89% (example analysis)[1] |

| Sulfur (S) Content | 6.25% (example analysis)[1] |

| Water (H₂O) Content | 8.69% (example analysis)[1] |

| General Product Specifications | |

| Aluminum (Al) Content Range | 4.5% to 13.7% by weight[1] |

| Sulfur (S) Content Range | 4.0% to 7.3% by weight[1] |

| Water (H₂O) Content Range | Up to 20% by weight[1] |

Visualization of the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of the aluminum hydroxide dioctyl sulfosuccinate complex.

Caption: Synthesis workflow for aluminum hydroxide dioctyl sulfosuccinate complex.

References

An In-depth Technical Guide on the Physicochemical Properties of Docusate Aluminum

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of docusate aluminum. Due to the limited availability of specific experimental data for this compound, this guide leverages data from the well-characterized docusate sodium salt to describe the properties of the active docusate anion. Inferences on the properties of this compound are made based on the general characteristics of aluminum salts.

Chemical Identity and Structure

This compound is the aluminum salt of docusate, also known as dioctyl sulfosuccinate. The docusate anion is the active moiety responsible for the therapeutic effect.

-

IUPAC Name: aluminum 1,4-bis(2-ethylhexoxy)-1,4-dioxobutane-2-sulfonate

-

Chemical Formula: C₆₀H₁₁₁AlO₂₁S₃

-

Molecular Weight: 1293.6 g/mol (Anhydrous)

The structure of the docusate anion consists of a sulfosuccinic acid core esterified with two 2-ethylhexyl alcohol molecules. This amphiphilic structure, with a polar sulfonate head and nonpolar hydrocarbon tails, is central to its surfactant properties.

Physicochemical Properties

The following table summarizes the known and inferred physicochemical properties of this compound. Data for docusate sodium is included for comparison and as a reference for the properties of the docusate anion.

| Property | Docusate Sodium | This compound (Inferred/General) |

| Appearance | White to off-white, waxy solid[2] | Likely a white to off-white powder or solid. Aluminum salts of organic acids are typically solids at room temperature. |

| Melting Point | 173-179 °C[3] | Expected to be significantly higher than docusate sodium and may decompose before melting. Aluminum salts generally have higher melting points than their corresponding sodium salts due to the trivalent nature and stronger ionic bonding of the aluminum cation. |

| Solubility | Water: 14 g/L at 25 °C[3]Ethanol: 1:30[3]Chloroform: 1:1[3]Ether: 1:1[3]Petroleum Ether: Practically unlimited[3] | Water: Expected to be poorly soluble. Aluminum salts of long-chain fatty acids and other organic acids are generally insoluble or sparingly soluble in water[4][5].Organic Solvents: Likely to exhibit some solubility in nonpolar organic solvents due to the long hydrocarbon chains of the docusate anion[6][7]. |

| pKa | Not applicable (salt of a strong acid) | Not applicable (salt of a strong acid). The sulfonate group is the conjugate base of a strong sulfonic acid. |

Mechanism of Action: Surfactant Properties

The primary mechanism of action of the docusate anion is its activity as an anionic surfactant. In a pharmaceutical context, particularly as a laxative, it works by lowering the surface tension at the oil-water interface in the intestines. This allows water and lipids to penetrate and soften the stool, making it easier to pass.

Below is a diagram illustrating the general mechanism of action of the docusate anion as a stool softener.

References

- 1. medkoo.com [medkoo.com]

- 2. medkoo.com [medkoo.com]

- 3. Docusate - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Aluminum salts final content: chapter 2.3 - Canada.ca [canada.ca]

- 6. US2877248A - Aluminum compounds soluble in organic solvents and process of preparing them - Google Patents [patents.google.com]

- 7. Reddit - The heart of the internet [reddit.com]

An In-depth Technical Guide on the Core Mechanism of Action of Docusate Aluminum as a Surfactant

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Docusate aluminum, a metallic salt of dioctyl sulfosuccinate, functions as an anionic surfactant. Its core mechanism of action is centered on its amphiphilic nature, enabling it to reduce surface and interfacial tension. This property is pivotal in various pharmaceutical and industrial applications, including its role as a stool softener, wetting agent, emulsifier, and dispersing agent. This technical guide provides a comprehensive overview of the physicochemical properties, mechanism of action, and relevant experimental protocols for characterizing this compound as a surfactant. While specific quantitative data for this compound is limited in publicly available literature, this guide leverages data from the well-studied docusate sodium salt to provide a comparative and predictive understanding of its surfactant behavior.

Introduction to this compound

This compound is the aluminum salt of docusate, with the chemical formula Al(C₂₀H₃₇O₇S)₃. The docusate anion, bis(2-ethylhexyl) sulfosuccinate, is the active surfactant component.[1] Like other docusate salts, this compound is recognized for its surface-active properties.[2] In pharmaceutical contexts, docusate salts are primarily known as stool softeners, where their surfactant action facilitates the mixing of water and lipids into the fecal mass, leading to a softening effect.[1][2][3] Beyond this application, their ability to wet hydrophobic surfaces, emulsify immiscible liquids, and disperse solid particles makes them valuable excipients in a variety of formulations.[4][5]

Chemical Structure:

The docusate anion possesses a hydrophilic sulfonate head group and two branched, hydrophobic 2-ethylhexyl tails. This molecular architecture is responsible for its surface-active properties.

Core Mechanism of Action as a Surfactant

The primary mechanism of action of this compound as a surfactant is its ability to lower the surface tension at the interface between different phases, such as air-water, oil-water, and solid-water interfaces.

-

Reduction of Surface Tension: In an aqueous solution, this compound molecules preferentially adsorb at the air-water interface. The hydrophobic tails orient towards the air, while the hydrophilic sulfonate groups remain in the water. This arrangement disrupts the cohesive energy at the surface of the water, thereby reducing surface tension.

-

Micelle Formation: At a specific concentration, known as the Critical Micelle Concentration (CMC), the surfactant molecules in the bulk solution begin to aggregate into spherical structures called micelles. In these micelles, the hydrophobic tails are sequestered in the core, away from the aqueous environment, and the hydrophilic heads form the outer shell. This process is thermodynamically driven and allows for the solubilization of hydrophobic substances within the micellar core. A study on docusate sodium indicated a CMC of 0.02% (w/v).[6]

-

Emulsification: this compound can stabilize emulsions, which are mixtures of immiscible liquids like oil and water. By adsorbing at the oil-water interface, the docusate anions form a protective layer around the dispersed droplets, preventing them from coalescing. The hydrophilic heads face the aqueous phase, and the hydrophobic tails extend into the oil phase, reducing the interfacial tension and promoting the stability of the emulsion.

-

Wetting of Surfaces: Many solid surfaces are hydrophobic and resist being wetted by water. This compound can adsorb onto these surfaces with its hydrophobic tails, exposing the hydrophilic heads to the aqueous phase. This change in surface chemistry reduces the contact angle between the water and the solid, allowing for more effective wetting.

Physicochemical Properties

While specific data for this compound is scarce, the properties of docusate sodium provide a valuable reference point. It is anticipated that the trivalent nature of the aluminum cation may influence properties such as solubility and micelle formation compared to the monovalent sodium cation.

| Property | Docusate Sodium (for comparison) | This compound (Predicted) |

| Molecular Formula | C₂₀H₃₇NaO₇S | Al(C₂₀H₃₇O₇S)₃ |

| Molecular Weight | 444.56 g/mol [3][5][7][8] | 1291.75 g/mol |

| Appearance | White, wax-like solid[1][4][9] | Likely a white to off-white powder or solid |

| Solubility in Water | 1 g in 70 mL[4]; 1.5 g/100 mL at 25 °C[4][5] | Expected to have lower water solubility than docusate sodium due to the trivalent cation. |

| Solubility in Organic Solvents | Soluble in alcohol, ether, and other organic solvents.[1] | Expected to be soluble in various organic solvents. |

| Critical Micelle Concentration (CMC) | 0.02% (w/v)[6] | May differ from docusate sodium due to the influence of the trivalent counterion on micellar aggregation. |

| Hydrophilic-Lipophilic Balance (HLB) | Estimated to be in the range of 10-12 | Similar to other docusate salts, likely in a range suitable for oil-in-water emulsification. |

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the surfactant properties of this compound.

Determination of Critical Micelle Concentration (CMC) by Conductivity Measurement

This method is suitable for ionic surfactants like this compound.

Principle: The conductivity of an ionic surfactant solution increases linearly with concentration below the CMC. Above the CMC, the rate of increase in conductivity with concentration decreases because the newly formed micelles have a lower mobility than the individual ions. The CMC is identified as the point of intersection of these two linear regions.[10]

Apparatus:

-

Conductivity meter with a dipping cell

-

Magnetic stirrer and stir bar

-

Thermostatically controlled water bath

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Prepare a stock solution of this compound of a known concentration (e.g., 10 mM) in deionized water.

-

Place a known volume of deionized water into a beaker equipped with a magnetic stir bar and the conductivity cell, and allow it to equilibrate to a constant temperature (e.g., 25°C) in the water bath.

-

Record the initial conductivity of the deionized water.

-

Make successive additions of small, known volumes of the this compound stock solution to the beaker.

-

After each addition, allow the solution to equilibrate and record the conductivity.

-

Continue this process until a concentration well above the expected CMC is reached.

-

Plot the specific conductivity (κ) as a function of the this compound concentration.

-

The plot will show two linear regions with different slopes. The point of intersection of the extrapolated linear portions corresponds to the CMC.[11][12]

Measurement of Surface Tension by the Du Noüy Ring Method

Principle: This method measures the force required to detach a platinum-iridium ring from the surface of a liquid. This force is directly related to the surface tension of the liquid.

Apparatus:

-

Tensiometer with a Du Noüy ring

-

Sample vessel

-

Thermostatically controlled water bath

Procedure:

-

Clean the Du Noüy ring thoroughly with a suitable solvent and then by flaming to red heat to remove any organic contaminants.

-

Prepare solutions of this compound at various concentrations in deionized water.

-

Place a sample solution in the vessel and allow it to equilibrate to the desired temperature.

-

Position the ring so that it is just above the liquid surface.

-

Raise the sample vessel until the ring is immersed in the liquid.

-

Slowly lower the sample vessel. A liquid lamella will be formed between the ring and the liquid surface.

-

The force required to detach the ring from the surface is measured by the tensiometer.

-

The surface tension is calculated from this force, taking into account the dimensions of the ring and a correction factor.

-

Repeat the measurement for each concentration.

-

Plot surface tension as a function of the logarithm of the this compound concentration. The CMC can also be estimated from the inflection point of this curve.

Evaluation of Emulsifying Power

Principle: The emulsifying power of a surfactant is its ability to form a stable emulsion. This can be assessed by preparing an oil-in-water emulsion and observing its stability over time.

Apparatus:

-

High-speed homogenizer or sonicator

-

Graduated cylinders or test tubes

-

Microscope

Procedure:

-

Prepare an aqueous solution of this compound at a specific concentration.

-

Add a known volume of a non-polar oil (e.g., mineral oil) to the aqueous solution in a specific ratio (e.g., 1:1).

-

Homogenize the mixture at high speed for a set period to form an emulsion.

-

Transfer the emulsion to a graduated cylinder and record the initial volume of the emulsion.

-

At regular time intervals, record the volume of any separated aqueous or oil phase.

-

The emulsion stability can be expressed as the percentage of the emulsion remaining after a certain time.

-

For a more detailed analysis, the droplet size distribution of the emulsion can be determined using microscopy or a particle size analyzer immediately after preparation and at various time points.

Structure-Activity Relationship

The surfactant properties of this compound are intrinsically linked to its molecular structure.

Conclusion

References

- 1. Docusate - Wikipedia [en.wikipedia.org]

- 2. Docusate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Docusate Sodium | C20H37NaO7S | CID 23673837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. DOCUSATE SODIUM - Ataman Kimya [atamanchemicals.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Effect of docusate sodium on drug release from a controlled-release dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. medkoo.com [medkoo.com]

- 9. sdfine.com [sdfine.com]

- 10. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 11. fpharm.uniba.sk [fpharm.uniba.sk]

- 12. Virtual Labs [csc-iiith.vlabs.ac.in]

An In-depth Technical Guide on the Core Molecular Structure and Characterization of Docusate Aluminum

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular structure, synthesis, and physicochemical characterization of docusate aluminum. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines established knowledge of the docusate anion, the known properties of aluminum salts of organic acids, and standard analytical methodologies to present a comprehensive profile.

Molecular Structure of this compound

This compound is an aluminum salt of docusate, where three docusate anions electrostatically bond with one aluminum cation (Al³⁺). The docusate anion, chemically known as bis(2-ethylhexyl) sulfosuccinate, is an anionic surfactant.[1] The lipophilic character is derived from the two 2-ethylhexyl chains, while the sulfonate group provides the hydrophilic nature.

Chemical Formula: Al(C₂₀H₃₇O₇S)₃

Structural Representation:

The structure consists of a central aluminum ion coordinated to the sulfonate groups of three docusate anions.

Synthesis

The synthesis of this compound can be achieved through a salt metathesis reaction. A water-soluble docusate salt, such as docusate sodium, is reacted with a water-soluble aluminum salt, like aluminum chloride, in an aqueous solution. The resulting water-insoluble this compound precipitates out of the solution and can be isolated by filtration, washed with purified water to remove by-products, and subsequently dried.

Physicochemical Characterization

The following sections detail the expected results from various analytical techniques used to characterize this compound, along with generalized experimental protocols.

Expected Data: The IR spectrum of this compound is expected to be dominated by the vibrational modes of the docusate anion. Key characteristic peaks are anticipated as follows:

| Wavenumber (cm⁻¹) | Assignment | Expected Appearance |

| ~2960, ~2930, ~2870 | C-H stretching (alkyl chains) | Strong, sharp |

| ~1735 | C=O stretching (ester) | Strong, sharp |

| ~1460, ~1380 | C-H bending (alkyl chains) | Medium |

| ~1210 | S=O stretching (sulfonate) | Strong, broad |

| ~1050 | C-O stretching (ester) | Medium |

Experimental Protocol:

-

Sample Preparation: A small amount of this compound powder is finely ground with potassium bromide (KBr) in an agate mortar and pestle. The mixture is then compressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the KBr pellet is first recorded. The sample pellet is then placed in the sample holder, and the spectrum is recorded, typically over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.

Expected Data:

-

¹H NMR: The proton NMR spectrum will show signals corresponding to the various protons in the 2-ethylhexyl groups of the docusate anion. The signals are expected to be complex due to overlapping multiplets.

-

¹³C NMR: The carbon NMR spectrum will provide distinct signals for each carbon environment in the docusate anion.

-

²⁷Al NMR: A solid-state ²⁷Al NMR spectrum would be expected to show a broad signal characteristic of aluminum in a coordination environment with the sulfonate groups.

| Chemical Shift (ppm) | Assignment (¹³C NMR) |

| ~170 | C=O (ester) |

| ~60-70 | -CH₂-O- (ester) |

| ~10-40 | Alkyl chain carbons |

Experimental Protocol:

-

Sample Preparation: For ¹H and ¹³C NMR, this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃). For ²⁷Al NMR, the solid powder is packed into a solid-state NMR rotor.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition: Standard pulse sequences are used to acquire the ¹H, ¹³C, and ²⁷Al NMR spectra. Chemical shifts are referenced to an internal standard (e.g., TMS for ¹H and ¹³C).

Expected Data:

-

TGA: Thermogravimetric analysis is expected to show thermal decomposition of this compound at elevated temperatures. The docusate anion is known to start decomposing around 220 °C.[1]

-

DSC: Differential scanning calorimetry may reveal phase transitions, such as melting or glass transitions, although aluminum salts of fatty acids often decompose before melting.

| Temperature Range (°C) | Event (TGA) | Event (DSC) |

| < 150 | Loss of residual water/solvent | Endotherm corresponding to solvent evaporation |

| > 220 | Onset of decomposition of the docusate anion | Exothermic or endothermic events due to decomposition |

Experimental Protocol:

-

Sample Preparation: A small, accurately weighed amount of this compound powder (typically 5-10 mg) is placed in an aluminum or ceramic TGA/DSC pan.

-

Instrumentation: A simultaneous TGA/DSC instrument is used.

-

Data Acquisition: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air), and the mass loss (TGA) and heat flow (DSC) are recorded as a function of temperature.

Expected Data: An X-ray powder diffraction (XRPD) pattern will indicate the degree of crystallinity of the this compound sample. A crystalline material will exhibit sharp Bragg peaks at specific 2θ angles, while an amorphous substance will show a broad halo. The peak positions are characteristic of the crystal lattice structure.

Experimental Protocol:

-

Sample Preparation: The this compound powder is carefully packed into a sample holder, ensuring a flat and smooth surface to minimize preferred orientation.[2][3][4][5][6]

-

Instrumentation: A powder X-ray diffractometer with a monochromatic X-ray source (typically Cu Kα) is used.

-

Data Acquisition: The sample is scanned over a range of 2θ angles (e.g., 5-50°), and the intensity of the diffracted X-rays is recorded at each angle.

References

- 1. Docusate - Wikipedia [en.wikipedia.org]

- 2. drawellanalytical.com [drawellanalytical.com]

- 3. Quality powder x-ray diffraction pattern for pharmaceutical samples | Malvern Panalytical [malvernpanalytical.com]

- 4. ijbpas.com [ijbpas.com]

- 5. icdd.com [icdd.com]

- 6. A practical guide to pharmaceutical analyses using X-ray powder diffraction | Powder Diffraction | Cambridge Core [cambridge.org]

Docusate Aluminum: An In-depth Technical Guide on its Predicted Solubility and Dispersion Characteristics

Introduction to Docusate Salts

Docusate, the anion bis(2-ethylhexyl) sulfosuccinate, is a widely utilized anionic surfactant. Its salts, such as docusate sodium, potassium, and calcium, are recognized for their excellent wetting, emulsifying, dispersing, and solubilizing properties.[1][2] These characteristics make them valuable in various industrial and pharmaceutical applications, including as stool softeners, excipients in drug formulations to enhance the dissolution of poorly soluble active pharmaceutical ingredients (APIs), and as agents in food products.[3][4][5]

The structure of the docusate anion, featuring both hydrophilic (sulfonate group) and hydrophobic (two ethylhexyl chains) moieties, underpins its surface-active properties. The nature of the cation (e.g., Na+, K+, Ca2+, Al3+) associated with the docusate anion is a critical determinant of the salt's overall physicochemical properties, including its solubility and dispersion behavior. It is anticipated that the trivalent aluminum cation (Al³⁺) in docusate aluminum would lead to significantly different characteristics compared to the monovalent sodium salt.

Solubility Profile of Docusate Salts

The solubility of docusate salts is a key parameter influencing their application. While specific quantitative data for this compound is unavailable, the solubility of docusate sodium has been extensively studied and is presented here as a reference.

Quantitative Solubility Data for Docusate Sodium

| Solvent | Solubility (at 20-25°C) | Reference |

| Water | 14 g/L (at 25°C), increasing to 55 g/L (at 70°C) | [6] |

| Ethanol (95%) | 1 in 30 | [6] |

| Chloroform | 1 in 1 | [6] |

| Diethyl Ether | 1 in 1 | [6] |

| Petroleum Ether | Practically unlimited | [6] |

| Glycerol | Highly soluble | [6] |

| Xylene | Highly soluble | [6] |

| Oleic Acid | Highly soluble | [6] |

| Acetone | Highly soluble | [6] |

| Methanol | Highly soluble | [6] |

| Isopropanol | Highly soluble | [6] |

| Vegetable Oils | Highly soluble | [6] |

| Ethanol | ~15 mg/mL | [7] |

| Dimethylformamide | ~10 mg/mL | [7] |

| Ethanol:PBS (pH 7.2) (1:5) | ~0.16 mg/mL | [7] |

Note: The presence of the trivalent aluminum ion in this compound is expected to decrease its aqueous solubility compared to docusate sodium due to stronger ionic interactions and the potential for formation of less soluble complexes.

Dispersion Characteristics

The surfactant nature of docusate salts enables them to act as effective dispersing agents. They achieve this by reducing the interfacial tension between different phases, such as solid particles and a liquid medium, leading to the formation of stable dispersions.

Key dispersion characteristics include:

-

Critical Micelle Concentration (CMC): The concentration at which surfactant molecules self-assemble into micelles.

-

Surface Tension Reduction: The ability to lower the surface tension of a liquid.

-

Wetting Properties: The capacity to increase the spreading of a liquid on a solid surface.

While specific data for this compound is not available, docusate sodium is known to be a powerful wetting and dispersing agent.[1]

Experimental Protocols

The following are generalized experimental protocols for determining the solubility and characterizing the dispersion properties of a docusate salt. These would need to be adapted and optimized for the specific analysis of this compound.

Determination of Equilibrium Solubility

This protocol outlines a standard method for determining the solubility of a compound in a given solvent.

-

Preparation of Saturated Solution:

-

Add an excess amount of the docusate salt to a known volume of the desired solvent in a sealed container.

-

Agitate the mixture at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solute:

-

Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

-

-

Quantification of Solute Concentration:

-

Analyze the concentration of the docusate salt in the clear supernatant/filtrate using a suitable analytical technique, such as:

-

High-Performance Liquid Chromatography (HPLC): For accurate quantification.

-

UV-Vis Spectroscopy: If the docusate salt has a chromophore.

-

Gravimetric Analysis: By evaporating a known volume of the solvent and weighing the residue.

-

-

-

Data Analysis:

-

Express the solubility as mass per unit volume (e.g., g/L or mg/mL) or as a molar concentration.

-

Characterization of Dispersion Properties

This protocol describes methods to evaluate the surfactant properties of a docusate salt.

-

Critical Micelle Concentration (CMC) Determination:

-

Prepare a series of aqueous solutions of the docusate salt with varying concentrations.

-

Measure a physical property that changes significantly at the CMC, such as:

-

Surface Tension: Using a tensiometer (e.g., Du Noüy ring method or Wilhelmy plate method). The CMC is identified by a sharp break in the plot of surface tension versus the logarithm of concentration.

-

Conductivity: For ionic surfactants, the conductivity will change slope at the CMC.

-

Dye Solubilization: Monitor the change in absorbance of a dye that is preferentially solubilized within the micelles.

-

-

-

Wetting Ability Assessment (Draves Wetting Test):

-

Prepare a standard solution of the docusate salt.

-

Place a weighted skein of cotton yarn into the solution.

-

Measure the time it takes for the skein to sink. A shorter sinking time indicates better wetting performance.

-

-

Particle Size Analysis of a Dispersion:

-

Prepare a dispersion of a model solid (e.g., a poorly soluble drug powder) in a liquid medium with and without the docusate salt.

-

Measure the particle size distribution of the solid particles using techniques like:

-

Dynamic Light Scattering (DLS): For sub-micron particles.

-

Laser Diffraction: For a wider range of particle sizes.

-

-

A smaller and more uniform particle size in the presence of the docusate salt indicates effective dispersion.

-

Visualizations

Conceptual Representation of Docusate Solubility

The following diagram illustrates the interaction of the docusate anion with water molecules, leading to its dissolution. The amphiphilic nature of the anion, with its polar head and non-polar tails, is key to this process.

Caption: Solvation of the docusate anion in water.

Experimental Workflow for Physicochemical Characterization

This diagram outlines a logical workflow for the comprehensive characterization of a docusate salt's solubility and dispersion properties.

Caption: Workflow for docusate salt characterization.

Conclusion

While a comprehensive understanding of the solubility and dispersion characteristics of this compound requires direct experimental investigation, the extensive data available for docusate sodium provides a valuable starting point for prediction and hypothesis generation. The methodologies and conceptual frameworks presented in this guide offer a robust foundation for researchers, scientists, and drug development professionals to undertake a thorough characterization of this compound and unlock its full potential in various applications. It is imperative to conduct empirical studies to establish the precise quantitative parameters for this compound to ensure its safe and effective use.

References

- 1. DOCUSATE - DOCUSATE EXCIPIENT | Syensqo [syensqo.com]

- 2. pharmaexcipients.com [pharmaexcipients.com]

- 3. Docusate – A Highly Effective Pharmaceutical Excipient - Pharmaceutical Business review [pharmaceutical-business-review.com]

- 4. Docusate: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 5. DIOCTYL SULFOSUCCINATE SODIUM SALT (DOCUSATE SODIUM) - Ataman Kimya [atamanchemicals.com]

- 6. Docusate - Wikipedia [en.wikipedia.org]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

Initial Biocompatibility Assessment of Docusate and Aluminum Compounds: A Technical Overview

Introduction

Part 1: Biocompatibility of Docusate Salts

Docusate, primarily available as docusate sodium or docusate calcium, is a widely used over-the-counter stool softener.[1] Its mechanism of action involves reducing the surface tension of the oil and water interface in the stool, which allows for easier passage of water and lipids.[1] The U.S. Food and Drug Administration (FDA) has not formally approved indications for docusate, and its safety and efficacy for managing constipation are not definitively established.[1]

Toxicological Profile:

While generally considered safe for short-term use, some docusate formulations contain ingredients that can lead to toxicity, particularly in specific populations or with prolonged use.[1] For instance, the presence of benzyl alcohol in some formulations has been associated with "gasping syndrome" in neonates.[1] Additionally, propylene glycol, another excipient, can cause central nervous system toxicity, hyperosmolarity, hemolysis, cardiac arrhythmia, and lactic acidosis in children with high doses or extended use.[1] Animal studies have indicated that docusate sodium ear drops can cause significant ototoxicity, and therefore should be avoided in patients with a perforated tympanic membrane.[1] There have been no reports of clinically apparent liver toxicity from docusate, despite it undergoing metabolism in the liver.[1]

Contraindications:

The use of docusate is contraindicated in individuals with a hypersensitivity to any of its ingredients.[1] It should also be avoided in cases of nausea, vomiting, intestinal obstruction, symptoms of appendicitis, acute abdominal pain, and fecal impaction.[1]

Part 2: Biocompatibility of Aluminum and its Compounds

Aluminum is a ubiquitous element in industrialized societies, with primary human exposure occurring through food, drinking water, and medications.[2][3] While aluminum itself is a reactive metal, its surface readily oxidizes to form a thin layer of aluminum oxide (Al2O3), which is a bioceramic with significantly different properties.[4] The biocompatibility of aluminum is highly dependent on its form (e.g., ionic, oxide, alloy) and the biological environment.

In Vitro Cytotoxicity of Aluminum

Numerous studies have investigated the cytotoxic effects of aluminum on various cell lines. A common finding is a dose- and time-dependent decrease in cell viability.

Experimental Protocols:

-

Cell Lines: Human intestinal epithelial cells (HT-29)[2][5], Chinese hamster ovary (CHO and CHO-XRS5) cells[6], PC12 cells (a model for neurotoxicity)[7], human dermal fibroblasts (hDF), and human osteosarcoma cells (Saos-2)[8] have been utilized.

-

Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a frequently used method to assess cell viability.[2][5][7] This colorimetric assay measures the metabolic activity of cells, which is indicative of their viability.

-

Treatment: Cells are typically exposed to varying concentrations of an aluminum compound (e.g., aluminum chloride, aluminum maltolate) for specific durations (e.g., 24, 48, 72 hours).[2][6][7]

Quantitative Data Summary:

| Cell Line | Aluminum Compound | Concentration Range | Exposure Time | Observation | Reference |

| HT-29 | Aluminum Ions | 0 - 10 mM | Not Specified | ~50% viability at 4 mM | [5] |

| PC12 | Aluminum Maltolate | 250 - 1000 µM | 48 hours | 19% - 65% cytotoxicity | [7] |

| CHO & CHO-XRS5 | Aluminum | 0.2 - 2.0 mg/L | Not Specified | Cytotoxic effects observed | [6] |

| Rat Lymphocytes & Thymocytes | Aluminum | 0.2 - 1.0 mg/L | Not Specified | Significant reduction in cell viability | [6] |

Cellular Mechanisms of Aluminum Cytotoxicity

Aluminum-induced cytotoxicity is associated with several cellular and molecular mechanisms, including the induction of apoptosis, generation of reactive oxygen species (ROS), and cell cycle arrest.

Signaling and Mechanistic Pathways:

Experimental Workflow for Assessing Aluminum Cytotoxicity:

Hemocompatibility of Aluminum Compounds

The interaction of aluminum-containing materials with blood is a critical aspect of their biocompatibility, especially for applications involving direct blood contact. Studies on high-strength oxide ceramics, including alumina (aluminum oxide), have provided insights into their hemocompatibility.[9]

Experimental Protocols:

-

Materials: Dense specimens of alumina, zirconia, titanium oxide, and aluminum titanate were tested alongside reference materials like polyvinylchloride and silicone.[9]

-

Blood Interaction Studies:

-

Partial Thromboplastin Time (PTT): Measures the overall ability of blood to clot.

-

Thrombin Antithrombin III Complex (TAT): An indicator of thrombin generation and blood coagulation activation.

-

Free Plasma Hemoglobin Concentration: Indicates hemolysis (damage to red blood cells).

-

Complete Blood Count: Assesses changes in blood cell populations.

-

Complement Factor C5a: A marker for the activation of the complement system, a part of the innate immune response.

-

Protein Adsorption: Evaluates the extent to which proteins from the blood adhere to the material surface.[9]

-

Quantitative Data Summary:

| Material | PTT & TAT Tests | C5a Concentration | Protein Adsorption | Conclusion | Reference |

| Alumina & Zirconia | Higher blood activation compared to polymers | Lower than reference materials | Less than reference materials | Not suitable for direct blood contact without surface modification | [9] |

| Polyvinylchloride & Silicone | Lower blood activation | Higher than alumina/zirconia | More than alumina/zirconia | Reference materials | [9] |

These results suggest that while oxide ceramics like alumina may have some favorable properties, such as lower complement activation and protein adsorption, they can also activate the coagulation cascade.[9] Therefore, surface modifications may be necessary for applications requiring direct blood contact.[9]

Biocompatibility of Aluminum Oxide Coatings

Recent advancements have focused on using aluminum oxide as a coating for medical implants to enhance their biocompatibility.[4][8] Nanoporous Al2O3 structures have been shown to improve cell adhesion and viability.[4]

Studies on bioceramic alumina coatings on aluminum alloys have demonstrated excellent biocompatibility with high adhesion and viability of fibroblast cell lines.[4] Furthermore, these coatings effectively suppressed the release of toxic aluminum ions.[4] In-vitro tests using an L929 mouse fibroblast cell line showed that alumina exhibits a high cell viability of 93.05% with zero grade cytotoxicity.[10]

The biocompatibility of a potential "docusate aluminum" compound would be influenced by the distinct properties of both docusate and aluminum. While docusate is generally used for its pharmacological effects and has a defined set of contraindications and potential toxicities, the biocompatibility of aluminum is highly context-dependent, varying with its chemical form. Elemental aluminum and its ions can induce cytotoxicity through oxidative stress and apoptosis. In contrast, aluminum oxide, a ceramic, demonstrates good biocompatibility and is utilized in medical implants, though its hemocompatibility for direct blood-contact applications requires further optimization. Future research on any novel docusate-aluminum formulation would need to rigorously assess its unique toxicological and biocompatibility profile, considering the potential for synergistic or antagonistic effects of its components.

References

- 1. Docusate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Toxicological consequences of experimental exposure to aluminum in human intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. HEALTH EFFECTS - Toxicological Profile for Aluminum - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Corrosion and Biocompatibility Studies of Bioceramic Alumina Coatings on Aluminum Alloy 6082 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolomic analysis reveals the mechanism of aluminum cytotoxicity in HT-29 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. The protective effect of sodium benzoate on aluminum toxicity in PC12 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluation of Biocompatibility and Release of Reactive Oxygen Species of Aluminum Oxide-Coated Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hemocompatibility of high strength oxide ceramic materials: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Interactions of Docusate with Active Pharmaceutical Ingredients

A Note to Our Audience of Researchers, Scientists, and Drug Development Professionals:

This technical guide was initially intended to provide a comprehensive analysis of the interactions between docusate aluminum and other active pharmaceutical ingredients (APIs). However, a thorough review of the scientific literature and chemical databases has revealed a significant lack of available information specifically on this compound. While a CAS number (15968-85-1) for this compound exists, there is a notable absence of published research regarding its chemical properties, pharmaceutical formulations, and potential interactions with other drugs.

Therefore, this guide will focus on the well-documented interactions of the more common and widely studied forms of docusate, primarily docusate sodium and docusate calcium . The principles and experimental methodologies discussed herein can serve as a foundational framework for any future investigation into the potential interactions of this compound, should it become a subject of pharmaceutical research.

Introduction to Docusate

Docusate is an anionic surfactant widely used as a stool softener.[1] Its primary mechanism of action involves reducing the surface tension of the stool, which allows water and fats to penetrate and soften the fecal mass, making it easier to pass.[1] While generally considered to have a low potential for significant drug-drug interactions due to its local action in the gastrointestinal tract and minimal systemic absorption, certain interactions have been reported and warrant consideration in drug development and clinical practice.[2][3]

Known Interactions with Active Pharmaceutical Ingredients

The primary interaction of concern with docusate involves its potential to enhance the absorption of other substances. As a surfactant, docusate can disrupt the mucosal barrier of the gastrointestinal tract, which may increase the systemic absorption of co-administered drugs.[4]

Mineral Oil

The most well-documented interaction of docusate is with mineral oil. Concomitant use is contraindicated because docusate can increase the systemic absorption of mineral oil, potentially leading to the formation of paraffinomas in various tissues.[2][5][6]

Other Laxatives

Docusate is often used in combination with other laxatives. While not a direct chemical interaction, the combined use can lead to an increased risk of adverse gastrointestinal effects such as cramping, diarrhea, and electrolyte imbalance.[7][8]

Potential for Altered API Absorption

Given its surfactant properties, there is a theoretical risk that docusate could alter the absorption of various APIs. This is particularly relevant for drugs with a narrow therapeutic index or those whose bioavailability is sensitive to changes in gastrointestinal permeability. However, specific clinical studies quantifying these effects for a wide range of drugs are limited.[9]

Experimental Protocols for Investigating Docusate Interactions

To rigorously assess the potential interactions of any docusate salt, including the theoretical this compound, with a new API, a series of in vitro and in vivo studies are necessary.

In Vitro Permeability Studies

-

Caco-2 Cell Monolayer Assay: This is a widely accepted in vitro model to predict intestinal drug absorption.

-

Methodology:

-

Caco-2 cells are seeded on a semi-permeable membrane and allowed to differentiate into a monolayer that mimics the intestinal epithelium.

-

The API is applied to the apical side of the monolayer, both alone and in the presence of docusate.

-

Samples are taken from the basolateral side at various time points to determine the apparent permeability coefficient (Papp) of the API.

-

An increase in the Papp value in the presence of docusate would suggest an enhanced absorption.

-

-

In Vivo Pharmacokinetic Studies in Animal Models

-

Bioavailability Studies: These studies aim to determine the rate and extent of absorption of an API.

-

Methodology:

-

A suitable animal model (e.g., rats, dogs) is selected.

-

The API is administered orally, both with and without docusate.

-

Blood samples are collected at predetermined time intervals.

-

Plasma concentrations of the API are measured using a validated analytical method (e.g., LC-MS/MS).

-

Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) are calculated and compared between the two groups. A statistically significant increase in Cmax or AUC would indicate an interaction.

-

-

Data Presentation

The quantitative data from the aforementioned studies should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: In Vitro Permeability of API X in the Presence of Docusate

| Treatment Group | API X Concentration (µM) | Docusate Concentration (µM) | Papp (cm/s) | Fold Increase in Permeability |

| Control | 10 | 0 | 1.5 x 10⁻⁶ | - |

| Docusate Low Dose | 10 | 100 | 2.5 x 10⁻⁶ | 1.67 |

| Docusate High Dose | 10 | 500 | 4.0 x 10⁻⁶ | 2.67 |

Table 2: Pharmacokinetic Parameters of API Y Following Oral Administration with and without Docusate in Rats

| Treatment Group | Dose of API Y (mg/kg) | Dose of Docusate (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀-t (ng·h/mL) |

| Control | 20 | 0 | 500 ± 50 | 2.0 ± 0.5 | 2500 ± 300 |

| Docusate | 20 | 10 | 750 ± 70 | 1.5 ± 0.5 | 4000 ± 450 |

| * p < 0.05 compared to control |

Visualizing Experimental Workflows

The following diagram illustrates a generalized workflow for assessing the potential interaction between docusate and an API.

Caption: A generalized workflow for assessing API interactions with docusate.

Signaling Pathways

Currently, there are no well-defined signaling pathways specifically elucidated for the drug-drug interactions of docusate. The primary mechanism is understood to be a physicochemical interaction at the level of the gastrointestinal mucosa, leading to altered drug permeability, rather than an interaction with specific cellular signaling cascades.

Conclusion

While docusate is a widely used and generally safe pharmaceutical excipient and active ingredient, its surfactant properties necessitate a careful evaluation of its potential to interact with co-administered APIs by altering their absorption. The experimental protocols outlined in this guide provide a framework for such an evaluation. The lack of data on this compound highlights a gap in the current scientific literature and underscores the importance of thorough investigation before any potential clinical use. Researchers and drug development professionals are encouraged to apply these principles to ensure the safety and efficacy of combination drug products containing any form of docusate.

References

- 1. Docusate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Docusate - Wikipedia [en.wikipedia.org]

- 3. Docusate - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Docusate - brand name list from Drugs.com [drugs.com]

- 5. drugs.com [drugs.com]

- 6. newdrugapprovals.org [newdrugapprovals.org]

- 7. drugs.com [drugs.com]

- 8. medkoo.com [medkoo.com]

- 9. Docusate – A Highly Effective Pharmaceutical Excipient - Pharmaceutical Business review [pharmaceutical-business-review.com]

fundamental research on the emulsifying properties of docusate aluminum

For Researchers, Scientists, and Drug Development Professionals

Abstract

Docusate salts are well-established anionic surfactants utilized across various industries, most notably in pharmaceuticals as excipients and active pharmaceutical ingredients. While docusate sodium, calcium, and potassium are commonly referenced, docusate aluminum presents a unique variant with potential for specific formulation advantages. This technical guide delves into the fundamental emulsifying properties of the docusate class of molecules, providing a framework for understanding and evaluating this compound as an emulsifying agent. Due to a notable scarcity of publicly available data specifically on this compound, this document extrapolates from the well-documented characteristics of other docusate salts and outlines general, robust methodologies for the experimental evaluation of its emulsifying performance.

Introduction to Docusate Surfactants

Docusate is the common name for the anion bis(2-ethylhexyl) sulfosuccinate.[1] It is an anionic surfactant widely recognized for its excellent wetting, dispersing, emulsifying, and solubilizing properties.[2] The structure of the docusate anion, featuring a hydrophilic sulfonate group and two lipophilic 2-ethylhexyl chains, imparts its surface-active characteristics.[1] This amphiphilic nature allows docusate molecules to orient themselves at the oil-water interface, reducing interfacial tension and facilitating the formation of stable emulsions.

The general mechanism of action for docusate as an emulsifier involves lowering the surface tension between two immiscible liquids, such as oil and water. This reduction in interfacial tension makes it easier to disperse one liquid within the other in the form of fine droplets, creating an emulsion.[2][3][4]

Physicochemical Properties of Docusate Salts

While specific data for this compound is limited, the general properties of docusate salts provide a foundational understanding.

Table 1: General Physicochemical Properties of Docusate Salts

| Property | Description | Reference |

| Chemical Name | Bis(2-ethylhexyl) sulfosuccinate | [1] |

| Molecular Formula (anion) | C₂₀H₃₇O₇S⁻ | [1] |

| Appearance | White, wax-like, plastic solid | [1][2] |

| Odor | Suggestive of octyl alcohol | [1][2] |

| Solubility (Docusate Sodium) | 14 g/L in water at 25°C; increases with temperature. Better solubility in less polar solvents. | [1][2] |

| Thermal Stability | Decomposes at approximately 220°C. | [1][2] |

| pH Stability (Docusate Sodium) | Stable in dilute aqueous solutions between pH 1-10. Subject to hydrolysis at very low or high pH. | [5] |

Note: The properties of this compound may vary based on the trivalent nature of the aluminum cation, potentially influencing its solubility and interaction with other formulation components.

Mechanism of Emulsification by Docusate

The emulsifying action of docusate is a direct result of its molecular structure. The docusate anion adsorbs at the oil-water interface, with its hydrophilic sulfonate head group oriented towards the aqueous phase and the two hydrophobic ethylhexyl tails extending into the oil phase. This arrangement reduces the interfacial tension and creates a barrier around the dispersed droplets, preventing their coalescence.

Caption: Docusate molecule orientation at the oil-water interface.

Experimental Protocols for Evaluating Emulsifying Properties

To ascertain the specific emulsifying capabilities of this compound, a series of standardized experimental protocols should be employed.

Emulsion Preparation

A standard oil-in-water (O/W) emulsion can be prepared using a high-shear homogenizer.

Protocol:

-

Prepare the aqueous phase by dissolving a known concentration of this compound in deionized water.

-

Prepare the oil phase using a suitable oil (e.g., mineral oil, soybean oil).

-

Heat both phases to a specified temperature (e.g., 70°C).

-

Slowly add the oil phase to the aqueous phase while homogenizing at a controlled speed for a defined period.

-

Allow the emulsion to cool to room temperature with gentle stirring.

Droplet Size Analysis

The measurement of droplet size and distribution is a critical indicator of emulsion stability.

Protocol:

-

Dilute a small sample of the emulsion with deionized water to avoid multiple scattering effects.

-

Analyze the diluted sample using a laser diffraction particle size analyzer or dynamic light scattering (DLS) instrument.

-

Record the mean droplet size (e.g., D50) and the span of the distribution.

Emulsion Stability Assessment

4.3.1. Accelerated Aging Studies

-

Centrifugation: Subjecting the emulsion to high centrifugal forces can accelerate creaming or sedimentation.

-

Place a known volume of the emulsion in a centrifuge tube.

-

Centrifuge at a specified speed and for a defined duration.

-

Measure the height of the cream or sediment layer.

-

-

Thermal Cycling: Exposing the emulsion to alternating high and low temperatures can induce coalescence.

-

Store the emulsion samples in a programmable oven.

-

Cycle the temperature between, for example, 4°C and 45°C over a 24-hour period for a set number of cycles.

-

Visually inspect for phase separation and measure droplet size after each cycle.

-

4.3.2. Zeta Potential Measurement The zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key predictor of emulsion stability.

-

Dilute the emulsion in a suitable medium (typically the continuous phase).

-

Measure the zeta potential using an appropriate instrument based on electrophoretic light scattering.

-

Higher absolute zeta potential values (e.g., > ±30 mV) generally indicate better stability.

Caption: Workflow for emulsion preparation and stability testing.

Potential Applications and Considerations

Given the trivalent nature of the aluminum cation, this compound may exhibit different interfacial properties compared to its monovalent (sodium, potassium) and divalent (calcium) counterparts. This could potentially lead to the formation of more rigid interfacial films, which might enhance emulsion stability in certain formulations. Its use could be explored in topical preparations, such as creams and lotions, where stable emulsification is critical.

Conclusion

While direct experimental data on the emulsifying properties of this compound remains elusive in publicly accessible literature, the well-understood principles of docusate surfactants provide a strong foundation for its potential application as an effective emulsifier. The experimental protocols outlined in this guide offer a comprehensive framework for the systematic evaluation of this compound's performance in creating stable emulsions. Further research into the specific physicochemical properties of this compound is warranted to fully elucidate its unique characteristics and potential advantages in pharmaceutical and other formulations.

References

- 1. Docusate - Wikipedia [en.wikipedia.org]

- 2. DIOCTYL SULFOSUCCINATE SODIUM SALT (DOCUSATE SODIUM) - Ataman Kimya [atamanchemicals.com]

- 3. Docusate Sodium | C20H37NaO7S | CID 23673837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Docusate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. phexcom.com [phexcom.com]

toxicological profile of docusate aluminum in preclinical studies

A Preclinical Toxicological Overview of Docusate Aluminum

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

This technical guide synthesizes the preclinical toxicological data available for docusate salts and aluminum compounds to construct a presumptive toxicological profile for this compound. Docusate, an anionic surfactant, is primarily used as a stool softener and is poorly absorbed systemically. Its toxicological profile is characterized by low acute toxicity and a lack of significant systemic effects. Aluminum, a ubiquitous metal, exhibits a more complex toxicological profile with potential for neurotoxicity, reproductive and developmental effects, and genotoxicity, largely dependent on the specific salt and its bioavailability. This document provides a detailed examination of acute, subchronic, chronic, genetic, and reproductive toxicity, alongside safety pharmacology considerations for both components. Quantitative data are presented in tabular format for ease of reference, and key experimental workflows and potential mechanisms are illustrated using Graphviz diagrams.

Introduction to Docusate and Aluminum

Docusate salts, such as docusate sodium and docusate calcium, are anionic surfactants that function as stool softeners by reducing the surface tension of the oil-water interface in the stool, allowing for better mixing of water and fats.[1][2] They are generally considered to have a localized effect in the gastrointestinal tract with minimal systemic absorption.[3][4]

Aluminum is the most abundant metal in the earth's crust and is found in various forms, including aluminum chloride, aluminum hydroxide, and aluminum nitrate. Human exposure to aluminum is common through food, water, and pharmaceuticals. While generally considered to have low acute toxicity, chronic exposure to aluminum has been associated with a range of adverse health effects.[5][6]

Preclinical Toxicological Profile

Acute Toxicity

Acute toxicity studies are fundamental in determining the potential for adverse effects following a single high-dose exposure to a substance.

Docusate: Docusate salts exhibit low acute oral toxicity.

Aluminum: The acute toxicity of aluminum compounds varies depending on the specific salt and the route of administration.[7]

Table 1: Acute Toxicity Data for Docusate and Aluminum Compounds

| Compound | Species | Route of Administration | LD50 Value | Reference |

| Docusate Sodium | Rat | Oral | >2100 mg/kg bw | |

| Docusate Sodium | Rat | Oral | 1900 mg/kg | [3] |

| Docusate Sodium | Rabbit | Dermal | >10000 mg/kg bw | |

| Aluminum Nitrate | Rat, Mouse | Oral, Intraperitoneal | Not specified | [7] |

| Aluminum Chloride | Rat, Mouse | Oral, Intraperitoneal | Not specified | [7] |

| Aluminum Sulphate | Rat, Mouse | Oral, Intraperitoneal | Not specified | [7] |

| Aluminum Bromide | Rat, Mouse | Oral, Intraperitoneal | Not specified | [7] |

Subchronic and Chronic Toxicity

Repeated dose toxicity studies are crucial for evaluating the potential for cumulative toxicity from long-term exposure.

Docusate: Repeated oral exposure to docusate sodium is not considered to cause serious damage to health.

Aluminum: Chronic exposure to aluminum has been linked to various adverse effects, including neurotoxicity.[8]

Genotoxicity

Genotoxicity assays are performed to assess the potential of a substance to damage genetic material.

Docusate: Docusate was not mutagenic in the Ames assay.[3]

Aluminum: The genotoxicity of aluminum is a subject of ongoing research, with some studies indicating a potential for DNA damage.[5][9] Aluminum chloride has been shown to induce DNA damage in vitro.[9]

Reproductive and Developmental Toxicity

These studies investigate the potential for adverse effects on fertility, pregnancy, and fetal development.

Docusate: Docusate is not known to cause reproductive toxicity.[3]

Aluminum: Some studies have suggested that aluminum exposure may have adverse effects on reproduction and development.[10][11]

Safety Pharmacology

Safety pharmacology studies are designed to investigate the potential for a substance to cause adverse effects on vital physiological functions.

Docusate: As docusate is poorly absorbed systemically, significant effects on cardiovascular, respiratory, and central nervous systems are not expected.[3][4]

Aluminum: Aluminum has been shown to have neurotoxic effects in experimental animals, potentially modifying the blood-brain barrier and affecting cholinergic and noradrenergic systems.[8]

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of toxicological findings.

Acute Oral Toxicity Study (General Protocol)

A standardized protocol, such as OECD Test Guideline 423, is typically followed.

Caption: A typical workflow for an acute oral toxicity study.

Ames Test (Bacterial Reverse Mutation Assay)

This in vitro test is a common method for assessing mutagenic potential.

Caption: A simplified workflow for the Ames mutagenicity test.

Potential Signaling Pathways

Understanding the molecular mechanisms of toxicity is critical for risk assessment.

Potential Mechanism of Aluminum Neurotoxicity

Aluminum's neurotoxicity may involve multiple pathways, including the induction of oxidative stress and inflammation.

Caption: A potential pathway for aluminum-induced neurotoxicity.

Conclusion

Based on the available data for its individual components, this compound is anticipated to have a low acute toxicity profile, primarily driven by the docusate moiety. The primary toxicological concerns would likely arise from the aluminum component, particularly with chronic exposure, which could potentially lead to neurotoxicity and other systemic effects. However, without direct preclinical studies on this compound, this profile remains speculative. It is strongly recommended that a comprehensive toxicological evaluation, including acute, repeated-dose, genetic, and reproductive toxicity studies, be conducted on this compound to establish its definitive safety profile.

References

- 1. Docusate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Docusate: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. albertahealthservices.ca [albertahealthservices.ca]

- 5. Aluminium toxicosis: a review of toxic actions and effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. HEALTH EFFECTS - Toxicological Profile for Aluminum - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Acute toxicity studies of aluminium compounds: antidotal efficacy of several chelating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Aluminum neurotoxicity in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Genotoxicity of Aluminum and Aluminum Oxide Nanomaterials in Rats Following Oral Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Reproductive and developmental toxicity of aluminum: A review [ouci.dntb.gov.ua]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Docusate Salts as Excipients in Tablet Formulation

A NOTE ON DOCUSATE ALUMINUM: Extensive research has not yielded any information on the use of this compound as an excipient in pharmaceutical tablet formulations. The commonly utilized salts of docusate in the pharmaceutical industry are docusate sodium and docusate calcium.[1][2] Therefore, these application notes and protocols will focus on the well-documented use of docusate sodium and docusate calcium.

Introduction

Docusate salts, particularly docusate sodium and docusate calcium, are anionic surfactants widely employed as excipients in oral solid dosage forms.[1][3] Their primary function is to act as wetting agents, solubilizers, and dispersing agents, thereby enhancing the dissolution of poorly soluble active pharmaceutical ingredients (APIs).[4] This can, in turn, improve the bioavailability of the drug.[4] Docusate sodium is available in various forms, including a waxy solid and a powder mix with sodium benzoate.[4]

The mechanism of action for docusate salts as an excipient is rooted in their ability to reduce the surface tension between the solid drug particles and the dissolution medium. This facilitates the penetration of water into the tablet matrix, promoting disintegration and deaggregation of the drug particles, which is a critical step for dissolution.

Key Applications in Tablet Formulation

Docusate salts are versatile excipients that can be incorporated into various tableting processes:

-

Wet Granulation: Docusate sodium can be dissolved in the granulating fluid to ensure its even distribution throughout the powder blend. This process helps in the formation of uniform and reproducible granules with improved wetting properties.[4]

-

Direct Compression: In direct compression formulations, docusate sodium is typically added as a fine powder to the blend of the API and other excipients. Its role is crucial in aiding the dissolution of poorly soluble drugs from the compressed tablet matrix.[3]

-

Effervescent Tablets: Docusate sodium can act as a dispersing and wetting agent in effervescent tablet formulations, contributing to a more uniform and rapid effervescent reaction.

Quantitative Data on the Impact of Docusate Sodium

The inclusion of docusate sodium as an excipient can significantly influence the physical properties and in vitro performance of tablets. The following tables summarize the expected effects based on formulation studies.

Table 1: Effect of Docusate Sodium Concentration on Tablet Disintegration Time

| Docusate Sodium Concentration (% w/w) | Average Disintegration Time (minutes) | Observations |

| 0.0 (Control) | 15.2 | Slow disintegration due to poor wetting of the hydrophobic API. |

| 0.5 | 8.5 | Significant improvement in disintegration due to enhanced water penetration. |

| 1.0 | 4.2 | Rapid disintegration, indicating optimal wetting of the tablet matrix. |

| 2.0 | 4.5 | No further significant improvement; potential for overlubrication effects. |

Table 2: Effect of Docusate Sodium on Tablet Hardness and Friability

| Docusate Sodium Concentration (% w/w) | Tablet Hardness (N) | Friability (%) |

| 0.0 (Control) | 95 | 0.4 |

| 0.5 | 92 | 0.5 |

| 1.0 | 88 | 0.6 |

| 2.0 | 80 | 0.8 |

Note: The data presented in these tables are illustrative and represent typical trends observed in formulation development. Actual results will vary depending on the specific API, other excipients, and the manufacturing process.

Experimental Protocols

This protocol outlines the steps for incorporating docusate sodium into a tablet formulation using a wet granulation process.

Materials:

-

Active Pharmaceutical Ingredient (API)

-

Diluent (e.g., Microcrystalline Cellulose)

-

Disintegrant (e.g., Croscarmellose Sodium)

-

Binder (e.g., Povidone)

-

Docusate Sodium

-

Purified Water (as granulating fluid)

-

Lubricant (e.g., Magnesium Stearate)

Procedure:

-

Blending: Dry blend the API, diluent, and disintegrant in a high-shear mixer for 5-10 minutes to ensure uniformity.

-

Granulating Solution Preparation: Dissolve the binder and docusate sodium in purified water with continuous stirring until a clear solution is obtained.

-

Granulation: Slowly add the granulating solution to the powder blend in the high-shear mixer. Mix until a suitable wet mass is formed. The endpoint can be determined by the "snowball" test, where a small amount of the mass, when squeezed in the hand, forms a non-crumbling ball.

-

Wet Milling: Pass the wet mass through a 6-8 mm screen to produce wet granules.

-

Drying: Dry the wet granules in a fluid bed dryer or a tray dryer at 50-60°C until the loss on drying (LOD) is within the specified limits (typically < 2%).

-

Dry Milling: Mill the dried granules through a 1-2 mm screen to achieve a uniform granule size distribution.

-

Lubrication: Add the lubricant to the dried granules and blend for 2-3 minutes in a tumble blender.

-

Compression: Compress the final blend into tablets using a rotary tablet press.

A. Disintegration Test (as per USP <701>) [5]

-

Apparatus: Use a standard USP disintegration apparatus with baskets and discs.

-

Medium: Use 900 mL of deionized water or other specified medium, maintained at 37 ± 2°C.[5]

-

Procedure: Place one tablet in each of the six tubes of the basket. Operate the apparatus for the specified time.

-

Endpoint: Complete disintegration is achieved when no residue, other than fragments of insoluble coating or capsule shell, remains on the screen of the apparatus.[6]

B. Tablet Hardness (Breaking Force) Test [7]

-

Apparatus: Use a calibrated tablet hardness tester.

-

Procedure: Place a single tablet diametrically between the platens of the tester.

-

Measurement: Start the tester to apply a compressive force. The force required to fracture the tablet is recorded in Newtons (N) or Kiloponds (kp).[7]

-

Replicates: Test a minimum of 10 tablets and calculate the average hardness.

Visualizations

Caption: Mechanism of docusate as a wetting agent in tablet dissolution.

Caption: Experimental workflow for wet granulation with docusate.

References

- 1. Docusate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. SUMMARY OF EVIDENCE - Dioctyl Sulfosuccinate or Docusate (Calcium or Sodium) for the Prevention or Management of Constipation: A Review of the Clinical Effectiveness - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Docusate Sodium - CD Formulation [formulationbio.com]

- 4. pharmaexcipients.com [pharmaexcipients.com]

- 5. usp.org [usp.org]

- 6. usp.org [usp.org]

- 7. Hardness Testing: Basic Principles and Methods | Teledyne LABS [teledynelabs.com]

Application of Docusate Aluminum in Topical Drug Delivery Systems: A Theoretical Framework

For Researchers, Scientists, and Drug Development Professionals

Introduction

Docusate salts are well-established anionic surfactants utilized across the pharmaceutical industry for their excellent wetting, emulsifying, and solubilizing properties. While docusate sodium and calcium are commonly employed in oral formulations as stool softeners and excipients, the potential application of docusate aluminum in topical drug delivery systems remains a largely unexplored area. This document outlines a theoretical framework for the application of this compound in topical formulations, drawing upon the known physicochemical characteristics of the docusate anion and the properties of aluminum salts used in dermatology.

The docusate anion, bis(2-ethylhexyl) sulfosuccinate, is a potent surface-active agent capable of reducing surface tension at the oil-water interface, making it an effective emulsifier and wetting agent.[1][2][3] Aluminum salts, such as aluminum chloride and aluminum hydroxide, are known for their astringent properties and are used in topical products like antiperspirants.[4][5] The combination of these two moieties in this compound suggests a multifunctional excipient with the potential to enhance drug solubilization, improve formulation stability, and possibly modulate drug penetration into the skin.

This application note will detail the hypothetical properties of this compound, propose potential topical formulations, and provide detailed, theoretical experimental protocols for the evaluation of these systems.

Physicochemical Properties and Rationale for Use

Table 1: Postulated Physicochemical Properties of this compound and Rationale for Topical Use

| Property | Postulated Characteristic | Rationale for Use in Topical Drug Delivery |

| Appearance | Waxy, plastic-like solid | Consistent with other docusate salts like docusate sodium.[3] |

| Solubility | Poorly soluble in water; soluble in oils and organic solvents | The docusate anion imparts significant lipophilicity. |

| Surfactant Class | Anionic Surfactant | The sulfosuccinate head group carries a negative charge. |

| Mechanism of Action | Reduction of interfacial tension between oil and water phases. Potential for interaction with stratum corneum lipids. | As a surfactant, it can emulsify oil-in-water or water-in-oil formulations, enhancing stability. It may act as a penetration enhancer by disrupting the lipid bilayer of the stratum corneum.[6][7] |

| Astringent Properties | Mild astringency | The aluminum cation may impart mild protein precipitating effects, potentially beneficial in certain dermatological conditions.[4] |

Potential Applications in Topical Formulations

Based on its theoretical properties, this compound could be a valuable excipient in the following topical drug delivery systems:

-

Emulsion-Based Creams and Lotions: Its primary role would be as a primary or co-emulsifier to stabilize formulations containing both oil and water-soluble active pharmaceutical ingredients (APIs).

-

Ointments and Gels: In non-aqueous or low-water content formulations, it could function as a dispersing agent for suspended APIs and enhance their contact with the skin.

-

Transdermal Drug Delivery Systems: The surfactant properties of the docusate anion may be leveraged to enhance the permeation of APIs across the stratum corneum.[8][9]

Experimental Protocols

The following are detailed, theoretical protocols for the preparation and evaluation of a topical cream featuring this compound.

Protocol 1: Preparation of a this compound-Based Topical Cream (Oil-in-Water Emulsion)

Objective: To formulate a stable oil-in-water (O/W) cream using this compound as a co-emulsifier and to incorporate a model lipophilic API.

Materials:

-

This compound (hypothetical)

-

Cetostearyl alcohol (emulsifier, thickener)

-

White soft paraffin (oil phase)

-

Liquid paraffin (oil phase)

-

Propylene glycol (humectant, co-solvent)

-

Model Lipophilic API (e.g., ketoconazole)

-

Purified Water (aqueous phase)

-

Preservative (e.g., phenoxyethanol)

Procedure:

-

Preparation of the Oil Phase:

-

In a suitable vessel, melt the cetostearyl alcohol, white soft paraffin, and liquid paraffin at 70-75°C.

-

Add the this compound to the molten oil phase and stir until completely dissolved.

-

Disperse the model lipophilic API (ketoconazole) in the oil phase and maintain the temperature.

-

-

Preparation of the Aqueous Phase:

-

In a separate vessel, heat the purified water to 70-75°C.

-

Add the propylene glycol and the preservative to the heated water and stir until dissolved.

-

-

Emulsification:

-

Slowly add the aqueous phase to the oil phase with continuous homogenization at a moderate speed.

-

Continue homogenization for 10-15 minutes to form a uniform emulsion.

-

Allow the emulsion to cool to room temperature with gentle stirring.

-

-

Final Product:

-

The resulting product is a smooth, white to off-white cream.

-

Table 2: Example Formulation of a this compound Topical Cream

| Ingredient | Function | Concentration (% w/w) |

| Model Lipophilic API | Active Ingredient | 1.0 - 2.0 |

| This compound | Co-emulsifier, Wetting Agent | 0.5 - 5.0 |

| Cetostearyl Alcohol | Emulsifier, Thickener | 5.0 - 15.0 |

| White Soft Paraffin | Oil Phase | 10.0 - 20.0 |

| Liquid Paraffin | Oil Phase | 5.0 - 10.0 |

| Propylene Glycol | Humectant, Co-solvent | 5.0 - 10.0 |

| Preservative | Preservative | q.s. |

| Purified Water | Aqueous Phase | q.s. to 100 |

Protocol 2: In Vitro Drug Release Study

Objective: To evaluate the release profile of the model API from the this compound cream formulation.

Apparatus:

-

Franz Diffusion Cell Apparatus

-

Synthetic membrane (e.g., polysulfone)

-

Phosphate buffer saline (PBS, pH 7.4) as receptor medium

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Membrane Preparation: Soak the synthetic membrane in the receptor medium for at least 30 minutes before use.

-

Franz Cell Assembly:

-